

# Technical Guide: Synthesis and Chemical Structure of Mycobacterium Tuberculosis Inhibitor-5

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## Compound of Interest

Compound Name: *Mycobacterium Tuberculosis-IN-5*

Cat. No.: *B15568355*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, chemical structure, and biological activity of a potent anti-tubercular agent, identified as Tuberculosis inhibitor 5 (Compound 11i). This compound belongs to a class of cyanopyridone-based inhibitors with significant promise for further development in the fight against *Mycobacterium tuberculosis*.

## Chemical Structure and Properties

Tuberculosis inhibitor 5 (Compound 11i) is a biphenyl analog with a cyanopyridone core. Its systematic name is 4-(biphenyl-4-yl)-2-oxo-6-((4-(phenylsulfinyl)phenyl)amino)-1,2-dihdropyridine-3-carbonitrile. The chemical and physical properties of this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>25</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	410.49 g/mol	<a href="#">[1]</a>
Appearance	Solid at room temperature	<a href="#">[1]</a>
In Vitro Activity (MIC against <i>M. tuberculosis</i> H37Rv)	1.2 μM	<a href="#">[1]</a> <a href="#">[2]</a>

# Synthesis of Tuberculosis Inhibitor 5 (Compound 11i)

The synthesis of Tuberculosis inhibitor 5 (Compound 11i) is achieved through a multi-step process as described by Jian Y, et al.[2]. The general synthetic scheme involves the construction of the cyanopyridone core followed by functionalization.

## Experimental Protocol:

General Procedure for the Synthesis of Aldehyde Intermediates:

- To a solution of the corresponding methyl phenylacetate (1.0 equivalent) in dry tetrahydrofuran (THF) (5 mL), add lithium aluminum hydride ( $\text{LiAlH}_4$ ) (2 equivalents) at 0 °C under a nitrogen atmosphere.
- Stir the resulting mixture at room temperature for 1 hour.
- Upon complete consumption of the starting material (monitored by TLC), quench the reaction with a sodium/potassium tartrate solution (~10 mL).
- Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the aldehyde intermediate.

General Procedure for the Synthesis of Cyanopyridone Analogues (including Compound 11i):

- A suspension of the appropriate aldehyde (e.g., biphenyl-4-carbaldehyde) and ethyl cyanoacetate is reacted in the presence of a base such as piperidine in a suitable solvent like ethanol and heated to reflux.
- The resulting intermediate is then reacted with an aniline derivative (e.g., 4-(phenylsulfinyl)aniline) in a suitable solvent, often with a catalytic amount of acid.
- The reaction mixture is heated, and upon completion, the product is isolated by filtration and purified by recrystallization or column chromatography to afford the final compound.

Note: The detailed, step-by-step synthesis with specific quantities, reaction times, and purification methods for Compound 11i can be found in the supporting information of the

primary literature by Jian Y, et al. (2020).[\[2\]](#)

## Quantitative Data

The development of this class of compounds involved the synthesis and evaluation of numerous analogs. The following table summarizes key quantitative data for Tuberculosis inhibitor 5 (Compound 11i) and a selection of related compounds from the study.

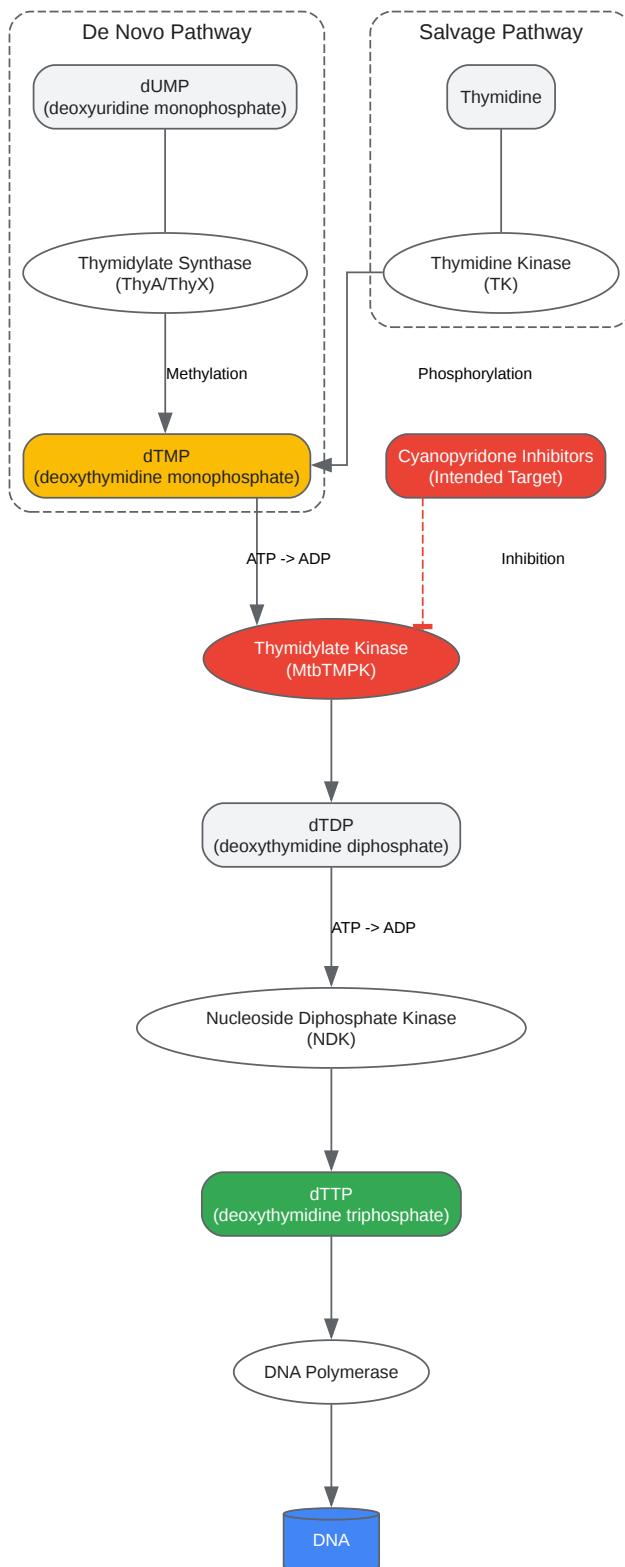
Compound ID	Modification	MIC against M. tuberculosis H37Rv (µM)	Cytotoxicity (CC <sub>50</sub> against MRC-5 cells in µM)	Reference
11i	Biphenyl at C4, Phenylsulfinyl at N6	1.2	>100	<a href="#">[2]</a>
11a	Phenyl at C4, Phenylsulfinyl at N6	12.5	>100	<a href="#">[2]</a>
11j	4'- Chlorobiphenyl at C4, Phenylsulfinyl at N6	2.1	>100	<a href="#">[2]</a>
11k	4'- Methoxybiphenyl at C4, Phenylsulfinyl at N6	1.8	>100	<a href="#">[2]</a>
13	Carboxamide at C3 (hydrolyzed cyano group of 11d)	>100	>100	<a href="#">[2]</a>
14	Sulfone at N6 (oxidation of sulfoxide in a related analog)	6.25	>100	<a href="#">[2]</a>

## Mechanism of Action and Relevant Signaling Pathway

The cyanopyridone-based anti-tuberculosis agents were initially designed as inhibitors of *Mycobacterium tuberculosis* thymidylate kinase (MtbTMPK), an essential enzyme in the DNA synthesis pathway.<sup>[2][3]</sup> MtbTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the production of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication.<sup>[4][5]</sup>

Interestingly, while the initial design was based on MtbTMPK inhibition, subsequent enzymatic assays revealed that potent compounds like 11i "generally lacked significant MtbTMPK inhibitory potency".<sup>[2][3]</sup> This suggests that their potent whole-cell activity against *M. tuberculosis* may be due to a different mechanism of action or off-target effects. Structure-activity relationship studies have indicated that the cyanopyridone moiety and the sulfoxide group are critical for the observed antimycobacterial activity.<sup>[2]</sup>

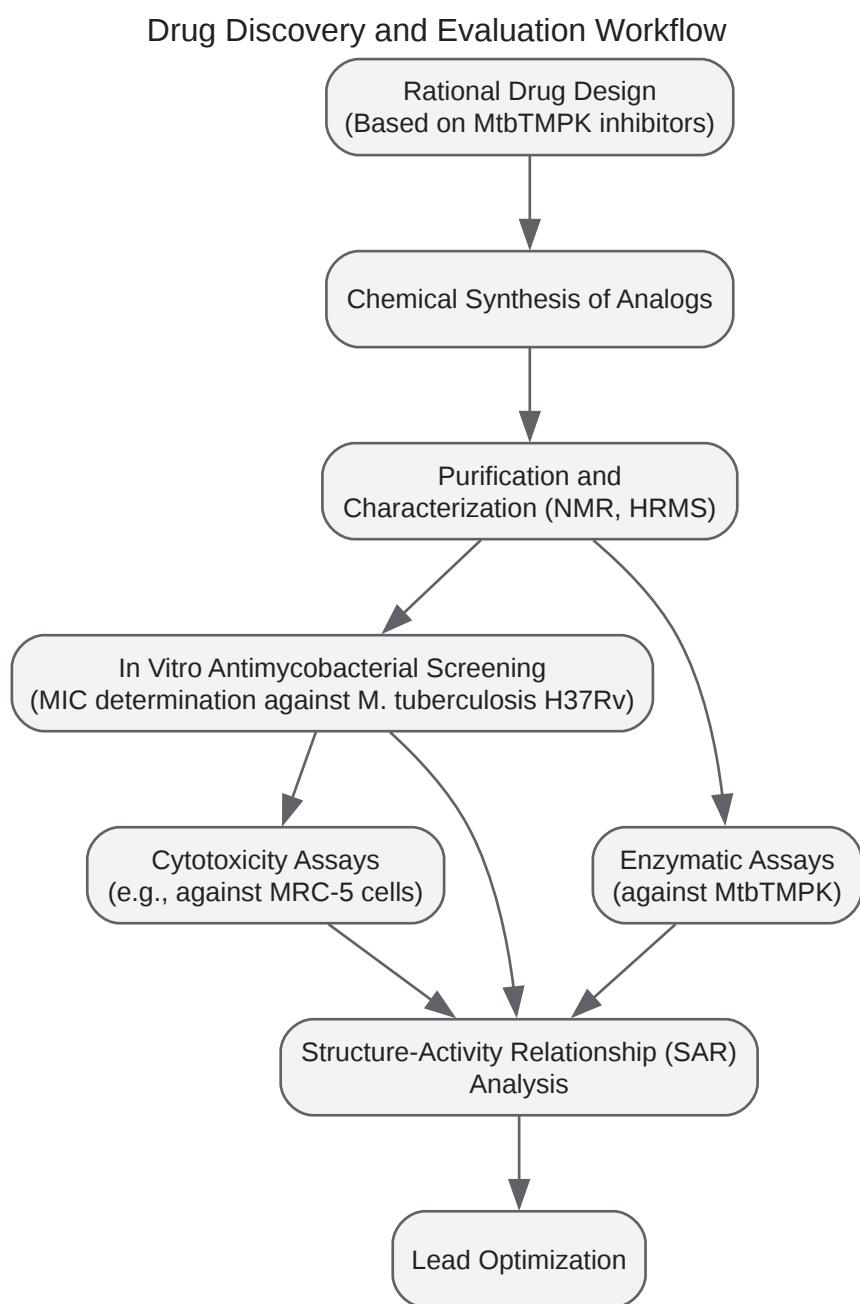
The following diagram illustrates the intended, though not confirmed for Compound 11i, target pathway involving thymidylate kinase in *M. tuberculosis*.

Intended Target Pathway: *M. tuberculosis* DNA Synthesis[Click to download full resolution via product page](#)

Caption: Intended mechanism of action targeting the thymidylate kinase pathway in *M. tuberculosis*.

## Experimental Workflows

The development and evaluation of Tuberculosis inhibitor 5 (Compound 11i) followed a structured workflow common in early-stage drug discovery.



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